molecular formula C5H3BrN4O B8017792 7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B8017792
M. Wt: 215.01 g/mol
InChI Key: DKCSUYGXMDMLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Properties

IUPAC Name

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSUYGXMDMLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N2C(=N1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves several synthetic routes and reaction conditions. Common methods include:

    One-step carbonization: This method involves heating the precursor material in the absence of oxygen to produce the desired compound.

    Two-step carbonization: This method includes an initial carbonization step followed by further treatment to enhance the properties of the compound.

    Hydrothermal method: This involves using high-temperature water to facilitate the reaction, often resulting in a more controlled and uniform product.

    Template method: This method uses a template to guide the formation of the compound, ensuring a specific structure and size.

Chemical Reactions Analysis

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or reactivity. The comparison involves analyzing their chemical properties, reactivity, and applications to determine the specific advantages and limitations of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.